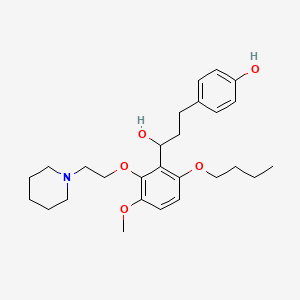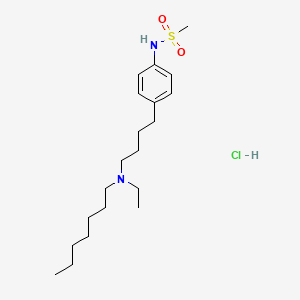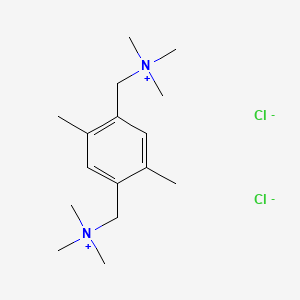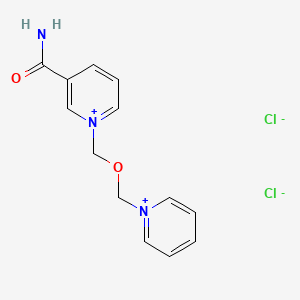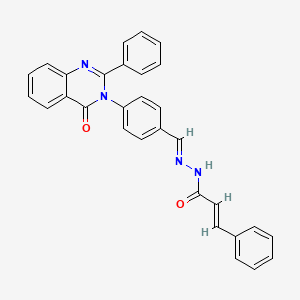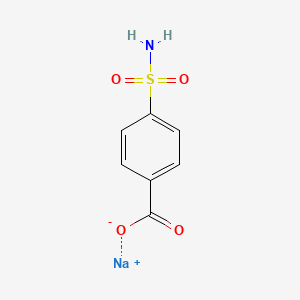
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological conditions. This particular compound is characterized by the presence of a methylthiomethyl group at the 8-beta position and a methyl group at the 6 position on the ergoline skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Introduction of the Methyl Group at the 6 Position: This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Methylthiomethyl Group at the 8-beta Position: This step involves the use of thiomethylating agents like methylthiomethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthiomethyl group.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding desulfurized ergoline derivative.
Substitution: Ergoline derivatives with various functional groups replacing the methylthiomethyl group.
科学的研究の応用
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: It may act as an agonist or antagonist at serotonin, dopamine, and adrenergic receptors.
Enzymes: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.
Pathways: It may modulate signaling pathways related to neurotransmission and neuroprotection.
類似化合物との比較
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known hallucinogen with a similar ergoline structure.
Uniqueness
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride is unique due to the presence of the methylthiomethyl group, which may confer distinct pharmacological properties compared to other ergoline derivatives. This structural modification can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
特性
CAS番号 |
111337-90-7 |
|---|---|
分子式 |
C17H23ClN2S |
分子量 |
322.9 g/mol |
IUPAC名 |
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |
InChI |
InChI=1S/C17H22N2S.ClH/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19;/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3;1H/t11-,14?,16-;/m1./s1 |
InChIキー |
VMISTYPGNAZCCX-SPBVUECSSA-N |
異性体SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |
正規SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


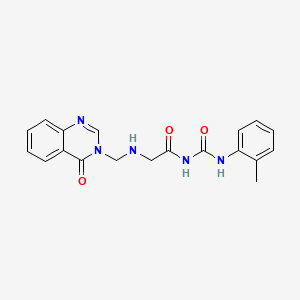


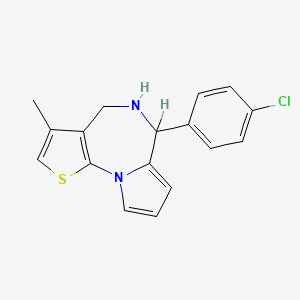

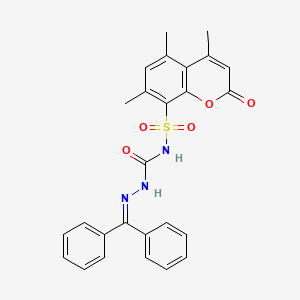
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
